2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of bromopyridine and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:
Bromination of Pyridine:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or dihaloalkanes.
Coupling Reaction: The bromopyridine and pyrrolidine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of enzymes, while the pyrrolidine ring enhances the compound’s stability and bioavailability. The compound may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
- 3-(4-Bromopyridin-2-yl)propanenitrile
- 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile
Uniqueness
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of bromopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c19-15-10-21-6-4-17(15)24-14-5-7-23(11-14)18-13(9-20)8-12-2-1-3-16(12)22-18/h4,6,8,10,14H,1-3,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZQZSFTFZIQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(C3)OC4=C(C=NC=C4)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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